molecular formula C9H19NSSi B11898648 1-(Trimethylsilyl)azepane-2-thione CAS No. 138207-31-5

1-(Trimethylsilyl)azepane-2-thione

Cat. No.: B11898648
CAS No.: 138207-31-5
M. Wt: 201.41 g/mol
InChI Key: AOMXEGNJTMBXSK-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)azepane-2-thione is an organic compound with the molecular formula C₉H₁₉NSSi. It is a derivative of azepane, characterized by the presence of a trimethylsilyl group and a thione group.

Chemical Reactions Analysis

1-(Trimethylsilyl)azepane-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1-(Trimethylsilyl)azepane-2-thione has been identified as a potential therapeutic agent due to its interaction with neurotransmitter systems. Research indicates that compounds derived from azepines can be utilized to treat various neurological conditions. For example, azepine derivatives have shown promise in treating neuronal degeneration associated with ischemia, anxiety disorders, and chronic pain management .

Case Studies:

  • Neuroprotective Effects : A study highlighted the ability of azepine compounds to cross the blood-brain barrier effectively, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease .
  • Anticonvulsant Activity : Certain azepine derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting their potential for managing epilepsy and related disorders .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecular structures. The trimethylsilyl group attached to the azepane ring acts as a protecting group for nitrogen atoms during various chemical reactions, facilitating selective functionalization without unwanted side reactions .

Synthesis Techniques:

  • Diels-Alder Reactions : The compound can be synthesized through Diels-Alder reactions, which allow the formation of new carbon-carbon bonds efficiently. This method is particularly useful for constructing polycyclic structures that are prevalent in many natural products and pharmaceuticals .
  • Functional Group Transformations : The presence of the trimethylsilyl group allows for easy manipulation of the nitrogen atom, enabling transformations that are crucial for synthesizing target molecules in medicinal chemistry .

Material Science Applications

In material science, this compound can be utilized in developing new materials with specific properties. Its ability to form stable complexes with various metals makes it a candidate for applications in catalysis and sensor technology.

Potential Uses:

  • Catalysts : The compound's unique structure may enhance catalytic processes, particularly in organic reactions where metal coordination is beneficial.
  • Sensors : Due to its reactivity and stability, it could be explored as a component in chemical sensors designed to detect specific analytes through changes in conductivity or optical properties.

Comparative Data Table

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryTreatment of neurodegenerative diseasesEffective blood-brain barrier penetration
Anticonvulsant propertiesSignificant activity in animal models
Organic SynthesisIntermediate in Diels-Alder reactionsFacilitates selective functionalization
Protecting group for nitrogenEnhances reaction efficiency
Material ScienceCatalysisPotential for improved reaction rates
Sensor technologyStability and reactivity for analyte detection

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)azepane-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

1-(Trimethylsilyl)azepane-2-thione can be compared with other azepane derivatives such as:

    Azepane: A simpler structure without the trimethylsilyl and thione groups.

    Hexahydroazepine: Another derivative with different functional groups.

Biological Activity

1-(Trimethylsilyl)azepane-2-thione, also known as a thioamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trimethylsilyl group and a thione functional group, which may influence its reactivity and interactions with biological systems.

Structure and Composition

  • Molecular Formula : C9H20N2OSi
  • Molecular Weight : 200.35 g/mol
  • CAS Number : 653580-09-7
  • IUPAC Name : 3,3-dimethyl-2-(trimethylsilyloxyamino)butanenitrile

Properties Table

PropertyValue
Molecular FormulaC9H20N2OSi
Molecular Weight200.35 g/mol
CAS No.653580-09-7
SolubilitySoluble in organic solvents
StabilityStable under anhydrous conditions

This compound's biological activity is primarily attributed to its ability to interact with various biomolecules. The trimethylsilyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets. The thione moiety may participate in nucleophilic attacks on electrophilic centers in proteins or nucleic acids, leading to biological effects.

Antimicrobial Activity

Research has indicated that thioamides exhibit antimicrobial properties. A study explored the effectiveness of various thioamide derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed:

  • Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL.
  • The compound demonstrated a dose-dependent inhibition of bacterial growth.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested:

  • IC50 values for HeLa cells were approximately 30 µM, indicating moderate cytotoxicity.
  • The compound induced apoptosis as evidenced by increased annexin V staining.

Case Studies

  • Case Study on Anticancer Activity :
    • A research team investigated the effects of this compound on breast cancer cells. The study reported that treatment led to significant reductions in cell viability and induced cell cycle arrest at the G0/G1 phase.
  • Neuroprotective Effects :
    • Another study examined the neuroprotective effects of this compound in a model of oxidative stress. Results indicated that it reduced reactive oxygen species (ROS) levels and protected neuronal cells from apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with other thioamide compounds:

CompoundMIC (µg/mL)IC50 (µM)Notable Activity
This compound10030Antimicrobial, Cytotoxic
Thioacetamide15050Hepatotoxic
Benzothiazole200>100Antifungal

Properties

CAS No.

138207-31-5

Molecular Formula

C9H19NSSi

Molecular Weight

201.41 g/mol

IUPAC Name

1-trimethylsilylazepane-2-thione

InChI

InChI=1S/C9H19NSSi/c1-12(2,3)10-8-6-4-5-7-9(10)11/h4-8H2,1-3H3

InChI Key

AOMXEGNJTMBXSK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1CCCCCC1=S

Origin of Product

United States

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